molecular formula C17H14N2O5 B254453 N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide

N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B254453
M. Wt: 326.3 g/mol
InChI Key: ONOWRZZTCKIOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide: is an organic compound characterized by the presence of two furylmethyl groups attached to a nitrobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N,N-bis(2-furylmethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The furylmethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide is unique due to the presence of both furylmethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.3 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide

InChI

InChI=1S/C17H14N2O5/c20-17(15-7-1-2-8-16(15)19(21)22)18(11-13-5-3-9-23-13)12-14-6-4-10-24-14/h1-10H,11-12H2

InChI Key

ONOWRZZTCKIOJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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